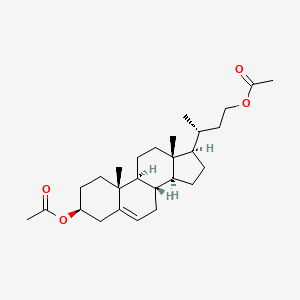

3,23-Diacetoxy-24-nor-5-cholene

Description

Contextualization of Cholene and Nor-Cholene Chemical Structures within Steroid Research

Steroids are a class of organic compounds characterized by a specific four-ring core structure, composed of three cyclohexane (B81311) rings and one cyclopentane (B165970) ring fused together. numberanalytics.com This fundamental framework is found in a vast array of biologically important molecules, including hormones, bile acids, and sterols like cholesterol. numberanalytics.com The term "cholane" refers to the basic C24 steroid skeleton, and "cholene" specifies that the structure contains at least one carbon-carbon double bond. google.com

The prefix "nor," as seen in "nor-cholene," is a critical descriptor in steroid nomenclature. It signifies the absence of a carbon atom from the parent structure. google.com In the case of 24-nor-cholene, a methyl group is missing from the 24th position of the side chain. ontosight.ai This seemingly minor alteration can significantly impact the molecule's three-dimensional shape, chemical reactivity, and interaction with biological targets. ontosight.ai Therefore, 3,23-Diacetoxy-24-nor-5-cholene is a C27 steroid with a double bond at the 5th position, acetoxy groups at positions 3 and 23, and a shortened side chain due to the missing carbon at the 24-position. ontosight.aiechemi.com

Academic Significance of Investigating Acetoxylated Steroids in Chemical Biology

The introduction of acetoxy groups (acetylation) to a steroid molecule is a common and significant strategy in synthetic and medicinal chemistry. scielo.org.mx Acetoxy groups, which are esters of acetic acid, can profoundly alter the physicochemical properties of the parent steroid. This modification can influence factors such as solubility, stability, and the ability to cross cell membranes.

In chemical biology, acetoxylated steroids are of great interest for several reasons. The acetoxy groups can act as protecting groups during complex multi-step syntheses, allowing chemists to perform reactions on other parts of the molecule without affecting the hydroxyl groups they protect. scielo.org.mx Furthermore, the presence and position of acetoxy groups can modulate the biological activity of the steroid, potentially altering its binding affinity for specific enzymes or receptors. ontosight.ai The study of how these modifications influence biological function provides valuable structure-activity relationship (SAR) data, which is crucial for designing new molecules with desired properties. nih.gov

Overview of Advanced Research Methodologies and Theoretical Frameworks Applied to Complex Organic Compounds

The investigation of complex organic compounds like this compound relies on a sophisticated toolkit of advanced research methodologies.

Synthesis and Purification: The creation of novel steroid derivatives often involves either total synthesis, building the molecule from simple precursors, or, more commonly, semi-synthesis (also called partial synthesis), which involves chemically modifying readily available natural steroids. numberanalytics.com These synthetic routes can be complex, requiring precise control over stereochemistry. numberanalytics.com Following synthesis, purification of the target compound is typically achieved using chromatographic techniques to ensure high purity for subsequent analysis.

Structural Elucidation: Determining the precise three-dimensional structure of a new compound is paramount. The primary techniques for this are:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR experiments provide detailed information about the carbon-hydrogen framework of the molecule, helping to establish connectivity and stereochemistry. scielo.org.mxnih.gov

Mass Spectrometry (MS): This technique determines the precise molecular weight and fragmentation pattern of a compound, confirming its elemental composition. nist.gov

Theoretical Frameworks: Alongside experimental work, computational chemistry and theoretical frameworks play a vital role. Methods such as Quantitative Structure-Activity Relationship (QSAR) modeling are used to correlate the chemical structure of a series of compounds with their biological activity. nih.gov These models can help predict the activity of new, unsynthesized derivatives, guiding research efforts and providing insights into the molecular interactions between the steroid and its biological target. nih.govnih.gov

Chemical Properties of this compound

| Property | Value |

| CAS Number | 64907-37-5 |

| Molecular Formula | C₂₇H₄₂O₄ |

| Molecular Weight | 430.6 g/mol |

| Topological Polar Surface Area | 52.6 Ų |

| Complexity | 742 |

| Defined Atom Stereocenter Count | 8 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 7 |

Data sourced from ECHEMI echemi.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

64907-37-5 |

|---|---|

Molecular Formula |

C27H42O4 |

Molecular Weight |

430.6 g/mol |

IUPAC Name |

[(3R)-3-[(3S,8S,9S,10R,13R,14S,17R)-3-acetyloxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]butyl] acetate |

InChI |

InChI=1S/C27H42O4/c1-17(12-15-30-18(2)28)23-8-9-24-22-7-6-20-16-21(31-19(3)29)10-13-26(20,4)25(22)11-14-27(23,24)5/h6,17,21-25H,7-16H2,1-5H3/t17-,21+,22+,23-,24+,25+,26+,27-/m1/s1 |

InChI Key |

LBWUGMHLKGSGFE-DZGKNTOBSA-N |

SMILES |

CC(CCOC(=O)C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C |

Isomeric SMILES |

C[C@H](CCOC(=O)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C |

Canonical SMILES |

CC(CCOC(=O)C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C |

Synonyms |

3 beta,23-diacetoxy-24-nor-5-cholene 3,23-diacetoxy-24-nor-5-cholene |

Origin of Product |

United States |

Chemical Synthesis and Advanced Stereochemical Control Studies

Retrosynthetic Analysis and Strategic Approaches for 3,23-Diacetoxy-24-nor-5-cholene Synthesis

Table 1: Key Retrosynthetic Disconnections for this compound

| Disconnection | Precursor | Synthetic Transformation |

| C-3 and C-23 Acetoxy Groups | 3,23-Dihydroxy-24-nor-5-cholene | Acetylation |

| C-23 Hydroxyl Group | 24-nor-5-chol-22-ene | Hydroxylation/Epoxidation-Reduction |

| Side Chain at C-17 | Steroidal Ketone (e.g., Dehydroepiandrosterone) | Side chain construction |

While a specific total synthesis of this compound has not been prominently reported in the literature, the general strategies for steroid total synthesis can be applied. Such an approach would involve the construction of the tetracyclic core from acyclic or simpler cyclic precursors. Modern steroid syntheses often employ powerful cyclization reactions, such as the Johnson-Corey-Takeda polyene cyclization or intramolecular Diels-Alder reactions, to build the A, B, C, and D rings with the desired stereochemistry.

Following the construction of the core, the synthesis would focus on the elaboration of the side chain at C-17 and the introduction of the necessary functional groups. This would likely involve the addition of a suitable carbon fragment to a C-17 ketone, followed by transformations to install the C-23 hydroxyl group and the Δ⁵ double bond.

Given the complexity of total synthesis, semisynthetic routes starting from abundant natural steroids are often more practical. Plant sterols, such as stigmasterol (B192456), or bile acids, like cholic acid and hyodeoxycholic acid, serve as excellent starting materials.

A plausible semisynthetic approach from a stigmasterol derivative would involve the selective oxidative cleavage of the C-22 double bond to yield a C-22 aldehyde. This aldehyde can then be subjected to a Wittig-type reaction or other chain extension methodologies to construct the 24-nor-cholene side chain. Subsequent functional group manipulations would then be required to introduce the C-23 hydroxyl group and perform the diacetylation.

Alternatively, starting from bile acids, which already possess a modified side chain, would require different synthetic transformations. For instance, a "second order" Beckmann rearrangement of a formylated bile acid derivative can lead to a 24-nor-23-nitrile, which can be hydrolyzed and further functionalized to the desired 3,23-diol. elsevierpure.com

Development of Stereo- and Regioselective Transformations

A critical aspect of the synthesis is the control of stereochemistry, particularly at the C-3 and C-23 positions, and the regioselective manipulation of the hydroxyl groups.

The stereochemistry of the C-3 hydroxyl group is typically inherited from the natural steroidal precursor in semisynthetic routes. For the introduction of the C-23 hydroxyl group with a specific stereochemistry, asymmetric dihydroxylation reactions are a powerful tool. The Sharpless Asymmetric Dihydroxylation, using osmium tetroxide and a chiral ligand, can be employed on a C-22 unsaturated precursor. However, studies on related 24-nor-cholestene systems have shown that the stereochemical outcome may not always follow the predicted model, indicating that the steroidal substrate can exert significant influence on the stereochemical course of the reaction. nih.gov This necessitates careful empirical optimization for the specific substrate.

The final step in the synthesis is the acetylation of the hydroxyl groups at C-3 and C-23. If the diol precursor is available, a straightforward diacetylation using acetic anhydride (B1165640) or acetyl chloride in the presence of a base can be performed. However, if selective protection or deprotection is required, the differential reactivity of the hydroxyl groups can be exploited. Studies on the acylation of cholic acid derivatives have demonstrated that the reactivity of hydroxyl groups on the steroid nucleus can be selective, with the C-3 hydroxyl often being more reactive than those on the side chain. nih.gov This principle could be applied to selectively acetylate the C-3 position first, followed by the C-23 position under more forcing conditions, or to perform a diacetylation followed by a selective hydrolysis of the more labile C-23 acetate (B1210297) if desired.

Preparation of Structural Analogues and Derivatives for Systematic Research

The synthesis of structural analogues of this compound is crucial for structure-activity relationship (SAR) studies. These analogues can be prepared by modifying the synthetic route at various stages.

Table 2: Examples of Potential Structural Analogues and Their Synthetic Origin

| Analogue Type | Modification | Potential Synthetic Strategy |

| Ester Analogues | Different acyl groups at C-3 and/or C-23 | Use of different acylating agents (e.g., benzoyl chloride, pivaloyl chloride) |

| Ether Analogues | Ether linkages at C-3 and/or C-23 | Williamson ether synthesis on the diol precursor |

| Stereoisomers | Altered stereochemistry at C-3 or C-23 | Use of different chiral catalysts or resolving agents |

| Ring-modified Analogues | Saturation of the Δ⁵ double bond | Catalytic hydrogenation of the final product or an intermediate |

The preparation of these derivatives allows for a systematic investigation of how different structural features influence the biological activity of the parent compound. For example, varying the ester groups can modulate properties such as lipophilicity and metabolic stability.

Introduction of Varied Substituents on the Cholene Skeleton

The functionalization of the cholene skeleton is a critical area of research for exploring the structure-activity relationships of this class of steroids. The introduction of varied substituents allows for the systematic modification of the molecule's physicochemical properties, such as polarity, lipophilicity, and steric profile, which in turn can influence its biological interactions. ontosight.ai Research into the synthesis of cholane (B1240273) derivatives has demonstrated the feasibility of introducing a wide range of functional groups onto the steroid nucleus. nih.gov

A key strategy in modifying the cholene skeleton involves the regioselective and stereospecific functionalization of specific carbon atoms. For instance, in the synthesis of derivatives of deoxycholic acid, a related cholane, reductive amination has been employed to introduce amino and N-alkylamino groups at the C-3 position. nih.gov This reaction has been shown to be highly stereospecific, yielding axial beta-oriented substituents. nih.gov Such precise control over stereochemistry is paramount, as the spatial arrangement of atoms can dramatically affect a molecule's biological activity. researchgate.net

The development of methods for stereochemical control is a central theme in modern organic synthesis. researchgate.netresearchgate.net Strategies often involve the use of chiral catalysts or auxiliaries to direct the formation of a specific stereoisomer. researchgate.netyoutube.com For example, in the Passerini three-component coupling reaction, a chiral copper(II)-pybox complex has been used to achieve catalytic asymmetric synthesis, demonstrating the power of metal-catalyzed reactions in controlling stereochemistry. broadinstitute.org While not directly applied to this compound in the reviewed literature, these principles are broadly applicable to the synthesis of complex, stereochemically defined molecules.

The table below illustrates potential modifications to the cholene skeleton based on established synthetic methodologies for related compounds.

| Position | Original Substituent | Potential New Substituent | Potential Synthetic Method | Stereochemical Consideration |

| C-3 | Acetoxy | Amino, Alkylamino | Reductive Amination | Stereospecific introduction of axial β-substituents nih.gov |

| C-3 | Acetoxy | Hydroxyl | Saponification | Inversion or retention of stereochemistry depending on reaction conditions |

| C-23 | Acetoxy | Halogen | Halogenation | Potential for stereoisomeric mixtures without a directing group |

| C-5/C-6 | Alkene | Epoxide | Epoxidation (e.g., with m-CPBA) | Diastereoselective attack from the less hindered face |

This table presents hypothetical modifications based on established chemical principles.

Synthesis of Isotopically Labeled Compounds for Mechanistic Investigations

Isotopic labeling is a powerful technique used to trace the metabolic fate of a compound and to elucidate reaction mechanisms. ias.ac.inwikipedia.org By replacing one or more atoms in a molecule with their heavier, non-radioactive isotopes (e.g., replacing ¹H with ²H (deuterium), or ¹²C with ¹³C), researchers can follow the transformation of the labeled molecule through complex biological or chemical processes. nih.govbohrium.com The synthesis of isotopically labeled this compound would be invaluable for understanding its absorption, distribution, metabolism, and excretion (ADME) properties, as well as the mechanisms of its potential biological targets.

The synthesis of stable isotope-labeled analogs of complex molecules, such as the trichothecene (B1219388) mycotoxin 3-acetyldeoxynivalenol, has been successfully achieved. nih.gov A similar approach could be employed for this compound. For instance, deuterium (B1214612) or carbon-13 could be incorporated at various positions in the molecule.

Potential Labeling Strategies:

Deuterium Labeling: The introduction of deuterium atoms can be achieved through various methods, including the use of deuterated reducing agents (e.g., sodium borodeuteride) or through acid- or base-catalyzed exchange reactions. For this compound, the acetyl groups could be readily labeled by using deuterated acetyl chloride or acetic anhydride during the synthesis.

Carbon-13 Labeling: The incorporation of ¹³C can be more synthetically challenging but offers the advantage of being readily detectable by ¹³C-NMR spectroscopy and mass spectrometry. A common strategy is to introduce a ¹³C-labeled building block at an early stage of the synthesis. For example, a ¹³C-labeled precursor to the side chain could be utilized.

The choice of labeling position depends on the specific research question. For example, to study the metabolic stability of the ester groups, labeling the acetyl moieties would be informative. To investigate the metabolism of the steroid backbone, labeling a carbon atom within the ring system would be more appropriate.

| Isotope | Potential Labeling Position | Synthetic Precursor/Reagent | Purpose of Labeling |

| ²H (Deuterium) | Acetyl methyl groups | Deuterated Acetic Anhydride | Studying hydrolysis of ester groups |

| ¹³C | C-3 or C-23 | ¹³C-labeled Acetyl Chloride | Mechanistic studies of esterase activity |

| ¹³C | Steroid backbone | ¹³C-labeled steroid precursor | Tracing the metabolic fate of the core structure |

This table outlines plausible isotopic labeling strategies for mechanistic studies.

Synthetic Pathway Optimization and Scale-Up Considerations for Research Purposes

One of the primary considerations in pathway optimization is the efficiency of each chemical transformation. Reactions with low yields or those that produce significant byproducts require re-evaluation. Alternative reagents or catalysts may be explored to improve conversion rates and selectivity. For instance, if a particular step requires chromatographic purification, optimizing the reaction to yield a cleaner product that can be purified by crystallization would be highly advantageous for scale-up.

The principles of green chemistry are also increasingly important in synthetic pathway design. This involves selecting solvents with lower environmental impact, minimizing waste generation, and designing energy-efficient processes. For the synthesis of this compound, this could involve exploring one-pot reactions or tandem sequences to reduce the number of workup and purification steps.

For research purposes, where tens to hundreds of grams of the compound might be required, a thorough understanding of the reaction kinetics and thermodynamics becomes crucial. This knowledge allows for the safe and controlled execution of the reactions on a larger scale. Potential exotherms must be identified and managed, and the stability of intermediates needs to be assessed.

Key Optimization Parameters for Research-Scale Synthesis:

| Parameter | Initial Synthesis Consideration | Optimized Pathway Goal |

| Overall Yield | May be low due to a high number of steps. | Maximize yield by improving individual step efficiencies. |

| Number of Steps | A longer, more linear synthesis may be initially developed. | Reduce step count through convergent synthesis or tandem reactions. |

| Reagent Cost | Expensive or specialized reagents may be used for proof-of-concept. | Substitute with more economical and readily available alternatives. |

| Purification | Reliance on column chromatography. | Develop methods for crystallization or extraction-based purification. |

| Safety & Environment | Use of hazardous reagents and solvents may not be a primary concern. | Replace toxic materials with safer alternatives; minimize waste. |

This table summarizes key areas for optimization when scaling up a chemical synthesis for research applications.

Biosynthetic Hypotheses and Proposed Metabolic Pathways Research

Theoretical Postulation of Biosynthetic Precursors and Intermediates for Nor-Cholene Derivatives

The journey to understanding the biosynthesis of 3,23-Diacetoxy-24-nor-5-cholene begins with the foundational molecule from which all steroids are derived: cholesterol. gfmer.chreactome.org The general steroidogenic pathway involves the conversion of cholesterol to pregnenolone, a critical metabolic intermediate. reactome.orgwikipedia.org From pregnenolone, a series of enzymatic reactions, including hydroxylations and dehydrogenations, lead to the vast array of steroid hormones. wikipedia.orgnih.gov

The "nor-" designation in 24-nor-5-cholene indicates the loss of a carbon atom from the side chain of the parent cholene structure. This structural modification suggests a biosynthetic pathway that diverges from the typical C24 steroid metabolism. It is hypothesized that this loss occurs through an oxidative cleavage mechanism, potentially involving cytochrome P450 enzymes, which are known to catalyze a wide range of oxidative reactions in steroid metabolism. nih.gov

The presence of diacetoxy groups at positions 3 and 23 points to subsequent acetylation reactions. Acetyl-CoA, a key molecule in cellular metabolism, serves as the primary acetyl group donor for such modifications, which are catalyzed by acetyltransferases. wikipedia.org Therefore, the theoretical biosynthetic pathway for this compound likely involves:

Side-chain cleavage of a cholesterol-derived precursor to form a 24-nor-cholestane skeleton.

Hydroxylation at the C-3 and C-23 positions.

Acetylation of the hydroxyl groups at C-3 and C-23.

Enzymatic Biotransformations in Model Organisms or Cell-Free Systems

To move from theoretical postulation to experimental evidence, researchers utilize model organisms and cell-free systems to study the enzymatic reactions involved in the metabolism of steroids.

The addition and removal of acetyl groups are crucial regulatory mechanisms in steroid activity. Histone acetyltransferases (HATs) and histone deacetylases (HDACs) are key enzyme families involved in these processes. nih.govdiabetesjournals.orgnih.gov While primarily known for their role in modifying histones and regulating gene transcription, these enzymes can also act on other protein and non-protein substrates, including steroids. diabetesjournals.orgnih.govbohrium.com

For instance, the steroid receptor coactivator-1 (SRC-1) has been shown to possess intrinsic histone acetyltransferase activity. nih.govbohrium.comrepec.org Such enzymes could be responsible for the acetylation of the hydroxylated nor-cholene precursor. Conversely, deacetylases can reverse this process, removing the acetyl groups. diabetesjournals.orgnih.gov The balance between acetyltransferase and deacetylase activity can therefore dictate the levels of acetylated steroids like this compound. Research using cell lysates from model organisms or purified enzymes allows for the characterization of their substrate specificity and kinetic parameters, providing insights into which enzymes are most likely involved in the acetylation of the nor-cholene backbone. drugbank.com

In vitro systems are invaluable for dissecting the specific oxidative and reductive steps in steroid metabolism. frontiersin.org The initial cleavage of the steroid side chain to create the 24-nor structure is a critical oxidative event. Cytochrome P450 (CYP) enzymes are the primary catalysts for such hydroxylations and subsequent bond cleavages in steroid metabolism. nih.govmdpi.com Studies using liver microsomes, which are rich in CYP enzymes, or recombinant CYP enzymes expressed in cell lines, can help identify the specific P450 isoforms responsible for this transformation.

Furthermore, the interconversion of hydroxy and keto groups at various positions on the steroid nucleus is a common metabolic step, often catalyzed by hydroxysteroid dehydrogenases (HSDs). nih.gov These reactions are typically reversible and play a significant role in modulating the biological activity of steroids. nih.gov Investigating the metabolism of potential precursors to this compound in the presence of these enzymes and necessary cofactors (like NAD(P)+/H) can elucidate the specific oxidative and reductive transformations that occur. nih.gov

Stable Isotope Labeling Studies for Biosynthetic Pathway Elucidation

Stable isotope labeling is a powerful technique for tracing the metabolic fate of molecules within a biological system. springernature.comnih.gov By introducing a precursor molecule labeled with a stable isotope, such as ¹³C or ²H, researchers can follow the incorporation of the label into downstream metabolites. nih.gov This provides direct evidence for a proposed biosynthetic pathway. nih.gov

For elucidating the biosynthesis of this compound, a study could involve administering ¹³C-labeled cholesterol or a ¹³C-labeled intermediate to a model system. mdpi.combiorxiv.orgbiorxiv.org The subsequent detection of the ¹³C label in this compound would confirm its origin from the administered precursor. Furthermore, analyzing the labeling pattern of the final product can provide detailed information about the specific enzymatic reactions and bond rearrangements that have occurred. nih.gov For example, if ¹³C-labeled acetate (B1210297) is provided, its incorporation into the acetoxy groups would confirm the acetylation step. nih.gov This methodology offers a dynamic view of metabolic fluxes and pathway connectivity. nih.gov

Comparative Analysis with Metabolism of Related Steroid Derivatives in Research Models

Understanding the metabolism of this compound is enhanced by comparing it to the metabolism of structurally related steroids. ed.ac.uk For instance, comparing its metabolic fate to that of other cholene derivatives or steroids with different side-chain lengths can reveal the influence of the 24-nor structure on enzymatic recognition and transformation. britannica.com

Research models, ranging from microbial systems to mammalian cell lines and whole organisms, provide diverse platforms for these comparative studies. nih.govnih.govmdpi.com For example, comparing the metabolism of ethisterone, a synthetic progestin, with its 5α-reduced metabolite revealed differences in androgenic activity. wikipedia.org Such comparative analyses help to build a more comprehensive picture of structure-activity relationships and the substrate specificities of the enzymes involved in steroid metabolism. By observing how variations in the steroid structure affect metabolic pathways, researchers can infer the likely transformations that this compound undergoes.

Molecular and Cellular Mechanism of Action Studies Non Clinical Focus

In Vitro Receptor Binding and Ligand Interaction Research

There is currently no published research detailing the in vitro receptor binding profile of 3,23-Diacetoxy-24-nor-5-cholene.

Interaction with Nuclear Receptors in Non-Human Cell Lines

No studies have been identified that investigate the interaction of this compound with nuclear receptors in non-human cell lines. Nuclear receptors are a large family of transcription factors that are activated by lipophilic ligands, including various steroids. nih.gov Their activation or inhibition can lead to significant changes in gene expression and cellular function. nih.govnih.gov Future research could explore whether this compound acts as an agonist or antagonist for receptors such as the glucocorticoid receptor, estrogen receptor, or retinoic acid receptor in relevant non-human cell models. nih.gov

Membrane Receptor Binding and Cellular Signaling Pathway Studies

Similarly, there is a lack of information regarding the binding of this compound to membrane receptors and its subsequent effects on cellular signaling pathways. Steroids can exert rapid, non-genomic effects through interactions with membrane-bound receptors, influencing a variety of signaling cascades. Investigations into this aspect would be crucial to fully understand the compound's pharmacological profile.

Enzyme Modulation and Inhibition Kinetic Research

The influence of this compound on enzyme activity, particularly those involved in steroid and lipid metabolism, has not been documented.

Inhibition or Activation of Specific Steroidogenic Enzymes

No data is available on the effects of this compound on key steroidogenic enzymes. Enzymes such as C24-sterol methyltransferase (C24-SMT) and C14-sterol demethylase are critical in sterol biosynthesis pathways in various organisms. nih.gov The structural modifications in this compound, specifically the "24-nor" designation, suggest a potential to interact with enzymes that recognize the sterol side chain. nih.gov Furthermore, the regulation of steroidogenic acute regulatory protein (StAR), which is crucial for the transport of cholesterol into mitochondria for steroid synthesis, can be influenced by various factors, but no link to this specific compound has been established. nih.gov

Effects on Enzymes of Lipid Metabolism and Other Biochemical Pathways

The impact of this compound on enzymes involved in lipid metabolism, such as acetyl-CoA carboxylase or fatty acid synthase, remains uninvestigated. wikipedia.org Additionally, its effects on other significant biochemical pathways have not been explored.

Cellular Pathway Perturbation Studies in Non-Human Cell Models

No Scientific Data Available for this compound

Following a comprehensive search of scientific literature and databases, no studies were found pertaining to the molecular and cellular mechanism of action of the chemical compound This compound .

Therefore, it is not possible to provide an article detailing its effects on cell proliferation, apoptosis, gene expression, or its interactions with subcellular components as requested. The scientific community has not published research on this specific compound in the specified areas of biological investigation.

There is no available information regarding:

Interaction with Subcellular Components and Organelles Research:No research has been conducted on its interaction with biomembranes, mitochondria, or other organelles.

Consequently, the requested data tables and detailed research findings for these sections cannot be generated.

Structure Activity Relationship Sar and Advanced Computational Modeling

Elucidation of Key Structural Features for Biological Activity in In Vitro/Cellular Research Models

While specific in vitro studies on 3,23-Diacetoxy-24-nor-5-cholene are not extensively documented in publicly available literature, the SAR of steroidal compounds is a well-established field. Key structural features that typically influence biological activity include:

Substituents on the Rings: The nature and position of functional groups are critical. For example, a 3-keto-4-ene system is often considered essential for glucocorticoid and mineralocorticoid activities. researchgate.net The 3β-acetoxy group on this compound is a common feature in many biologically active steroids, influencing properties like membrane permeability.

The Side Chain at C17: The structure of the side chain is a major determinant of a steroid's function. The length, branching, and presence of functional groups (like the C23-acetoxy group in the subject compound) can dictate the specificity and affinity for various receptors and enzymes. nih.gov

Stereochemistry: The spatial arrangement of substituents (α or β) is paramount. The 3β-hydroxyl (or acetoxy) group is a common feature in many natural steroids like cholesterol. uomustansiriyah.edu.iq

To determine the biological importance of features like the 3-acetoxy and 23-acetoxy groups on this compound, researchers would typically conduct a series of in vitro assays. These could involve testing the compound's ability to bind to specific receptors (e.g., steroid hormone receptors) or to inhibit enzymes involved in steroid metabolism. nih.gov

Design and Synthesis of Targeted Derivatives for Comprehensive SAR Exploration

To build a comprehensive SAR profile for a lead compound like this compound, medicinal chemists design and synthesize a library of derivatives with systematic structural modifications. nih.govnih.gov This process allows for the exploration of how specific structural changes impact biological activity.

For this compound, a synthetic strategy might involve:

Modification of the Acetoxy Groups: Synthesizing analogs where the acetoxy groups at C3 and C23 are replaced with other esters, ethers, or hydroxyl groups to determine the importance of the acetyl moiety for activity.

Alterations to the Side Chain: Creating derivatives with longer, shorter, or bulkier side chains to probe the steric and hydrophobic requirements of the target binding pocket.

Modifications to the Steroid Nucleus: Introducing or removing double bonds or adding substituents like halogens at various positions. For example, fluorination at the 9α position is known to enhance both glucocorticoid and mineralocorticoid activity. uomustansiriyah.edu.iq

The synthesis of such derivatives often starts from commercially available steroid precursors. nih.gov The creation of novel D-ring fused N-heterocyclic steroidal derivatives, for instance, has been shown to be a promising strategy for improving the antitumor activity of steroids. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. frontiersin.org This computational technique is used to predict the activity of new compounds and to understand which molecular properties are most important for their biological function. frontiersin.orgmdpi.com

Although specific QSAR models for this compound are not available, the methodology is widely applied to steroids. researchgate.net These models use calculated molecular descriptors that quantify various physicochemical properties of the molecules. researchgate.netslideshare.net Key descriptors relevant to steroid activity include:

Electronic Descriptors: These describe the electron distribution in the molecule. Examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and partial atomic charges. frontiersin.orgfrontiersin.org These are often crucial for understanding how a steroid interacts with its receptor. kg.ac.rs

Hydrophobic Descriptors: Lipophilicity, often expressed as logP, is critical for a steroid's ability to cross cell membranes and interact with hydrophobic pockets in receptors. nih.gov

Steric/Topological Descriptors: These describe the size and shape of the molecule. Examples include molecular weight, molar refractivity, and various topological indices (e.g., Wiener index, Zagreb indices) that encode information about molecular branching and connectivity. frontiersin.orgfrontiersin.org

A typical QSAR study on a series of steroid derivatives would involve calculating these descriptors and then using statistical methods, like multiple linear regression (MLR), to build an equation that correlates a selection of these descriptors with the observed biological activity. researchgate.net

Once a statistically robust QSAR model is developed, it can be used to predict the in vitro or cellular activity of newly designed, unsynthesized compounds. nih.govnih.gov This predictive power helps to prioritize which derivatives are most promising for synthesis and testing, thereby saving time and resources. mdpi.com

For a series of steroidal compounds, a 3D-QSAR approach like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA) can be particularly powerful. nih.govnih.gov These methods generate 3D contour maps that visualize regions where changes in steric, electrostatic, or hydrophobic fields around the molecule are predicted to increase or decrease biological activity. nih.gov For example, a CoMFA model might reveal that adding a bulky group in one region of the steroid would be beneficial for activity, while an electron-withdrawing group in another region would be detrimental. Such models have shown high predictive ability for various biological endpoints. nih.govnih.gov

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) are computational techniques that simulate the interaction between a ligand (like this compound) and a protein target at an atomic level. researchgate.netnih.govbenthamscience.com

Given that steroids often act on nuclear receptors or enzymes, a primary step would be to identify potential biological targets. mdpi.com Molecular docking would then be used to predict the preferred binding orientation of this compound within the active site of these hypothesized targets. nih.gov

The docking process generates a binding score, which estimates the binding affinity, and reveals key interactions:

Hydrogen Bonds: Formed between donor/acceptor atoms on the ligand and protein.

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and protein. youtube.com

Van der Waals Forces: General non-specific interactions.

Pi-Stacking or Ionic Interactions: Can occur if the ligand and protein have suitable aromatic rings or charged groups. youtube.com

Following docking, Molecular Dynamics (MD) simulations can be performed. MD simulates the movement of every atom in the ligand-protein complex over time, providing insights into the stability of the predicted binding pose and the flexibility of the protein and ligand. researchgate.netnih.gov This can confirm whether the key interactions identified in the docking study are maintained over time.

For a compound like this compound, these simulations could help rationalize why the acetoxy groups and the specific side-chain structure are important for binding to a particular target, providing a structural basis for its potential biological activity. nih.govnih.gov

Conformational Analysis and Binding Affinity Studies

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and its ability to interact with specific biological targets, such as receptors or enzymes. Conformational analysis and binding affinity studies are therefore crucial components of understanding the SAR of any compound.

Conformational Analysis:

Advanced computational modeling techniques, such as molecular mechanics and quantum chemical calculations, are typically employed to predict the most stable conformers. These methods calculate the potential energy of different conformations, identifying the low-energy states that are most likely to exist. Experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through-space interactions detected by Nuclear Overhauser Effect (NOE) experiments, can then be used to validate these computational models.

Illustrative Data for Conformational Analysis:

Were such studies available for this compound, the data would likely be presented in a format similar to the hypothetical table below. This table would detail the key torsional angles that define the orientation of the side chain and the relative energies of the different stable conformations.

| Conformer | Dihedral Angle (C20-C22-C23-O23) (°) | Relative Energy (kcal/mol) | Population (%) |

| 1 | Data not available | Data not available | Data not available |

| 2 | Data not available | Data not available | Data not available |

| 3 | Data not available | Data not available | Data not available |

Binding Affinity Studies:

Binding affinity studies quantify the strength of the interaction between a ligand (in this case, this compound) and its biological target. High binding affinity is often a prerequisite for potent biological activity. These studies are critical for identifying the molecular targets of a compound and for optimizing its structure to improve efficacy.

Common techniques for measuring binding affinity include radioligand binding assays, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC). Computational methods like molecular docking are also used to predict the binding mode and estimate the binding affinity of a compound to a known protein structure. These simulations can provide valuable insights into the specific amino acid residues involved in the interaction.

Illustrative Data for Binding Affinity Studies:

If binding affinity data for this compound were available, it would typically be presented in a table summarizing its affinity for various potential biological targets.

| Target Protein | Binding Affinity (Kd or Ki) | Assay Method |

| e.g., Estrogen Receptor α | Data not available | e.g., Radioligand Binding Assay |

| e.g., Progesterone Receptor | Data not available | e.g., Surface Plasmon Resonance |

| e.g., Cytochrome P450 Enzyme | Data not available | e.g., Isothermal Titration Calorimetry |

Advanced Analytical Methodologies for Research and Quantification

Chromatographic Separation Techniques Development for Research Samples

Chromatography is the cornerstone for the purification and analysis of individual components within a mixture. For a steroidal molecule such as 3,23-Diacetoxy-24-nor-5-cholene, the development of robust chromatographic methods is the first step in its detailed characterization.

High-Performance Liquid Chromatography (HPLC) and its more advanced successor, Ultra-Performance Liquid Chromatography (UPLC), are powerful techniques for separating non-volatile compounds like steroids. UPLC, by using smaller particle-sized columns, offers faster analysis times and higher resolution compared to traditional HPLC. nih.gov

Method optimization for this compound would involve a systematic approach to select the appropriate stationary phase, mobile phase composition, and detector. A reversed-phase C18 or C8 column is typically effective for separating steroids due to their hydrophobic nature. The mobile phase would likely consist of a gradient mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727) to ensure adequate separation from impurities. Optimization aims to achieve a sharp, symmetrical peak with a suitable retention time. Given its lack of a strong chromophore, detection might be accomplished using a UV detector at a low wavelength (around 200-210 nm) or, more universally, an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer.

Table 1: Illustrative HPLC/UPLC Method Parameters for this compound Analysis

| Parameter | HPLC Condition | UPLC Condition | Rationale |

| Column | C18 (4.6 x 150 mm, 5 µm) | C18 (2.1 x 50 mm, 1.7 µm) | Reversed-phase chemistry is ideal for separating hydrophobic steroids. |

| Mobile Phase A | Water | Water | Aqueous component of the mobile phase. |

| Mobile Phase B | Acetonitrile | Acetonitrile | Organic modifier for eluting the compound. |

| Gradient | 70% B to 100% B in 20 min | 70% B to 100% B in 5 min | Gradient elution is necessary to separate compounds with a wide range of polarities. nih.gov |

| Flow Rate | 1.0 mL/min | 0.4 mL/min | Adapted for the column dimensions. |

| Column Temp. | 35 °C | 40 °C | Elevated temperature reduces viscosity and improves peak shape. |

| Detector | UV at 205 nm or ELSD | UV at 205 nm or MS | Low UV wavelength for the steroid backbone or a more universal detector. |

Gas Chromatography (GC) is a high-resolution separation technique well-suited for volatile and thermally stable compounds. Steroids like this compound are generally not volatile enough for direct GC analysis due to their high molecular weight and polar functional groups. Therefore, derivatization is a mandatory step to increase their volatility and thermal stability. A common approach is the silylation of any hydroxyl groups, though in this diacetate form, the compound may be amenable to high-temperature GC analysis without further derivatization.

The analysis would typically employ a capillary column coated with a non-polar or medium-polarity stationary phase. A flame ionization detector (FID) would offer excellent sensitivity, or a mass spectrometer (GC-MS) could be used for both quantification and structural confirmation.

Table 2: Hypothetical GC Method Parameters for this compound

| Parameter | Condition | Rationale |

| Instrument | Gas Chromatograph with FID or MS detector | Standard for volatile compound analysis. |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) | A low-polarity phase suitable for general steroid analysis. |

| Carrier Gas | Helium | Inert gas providing good chromatographic efficiency. |

| Inlet Temperature | 280 °C | Ensures rapid volatilization of the sample. |

| Oven Program | Start at 200°C, ramp to 300°C at 10°C/min | Temperature programming is required to elute high-boiling-point compounds. |

| Detector Temp. | 310 °C (FID) or 280 °C (MS Transfer Line) | Prevents condensation of the analyte. |

| Derivatization | Not required if thermally stable; otherwise, silylation. | Increases volatility and prevents thermal degradation. |

The steroid nucleus of this compound contains multiple chiral centers. Synthesis or isolation from natural sources can potentially yield a mixture of stereoisomers. Since enantiomers (mirror-image isomers) have identical physical properties in a non-chiral environment, their separation requires a chiral selector. libretexts.orglibretexts.org

Chiral HPLC is the most common method for resolving enantiomers. nih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used and have proven effective for separating a broad range of chiral compounds. nih.gov The development of a chiral separation method is crucial for determining the enantiomeric purity of a sample, which is a critical parameter in pharmaceutical applications as different enantiomers can have vastly different biological activities.

Mass Spectrometry (MS) Applications in Structural Elucidation and Quantification

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for confirming the molecular weight and elucidating the structure of compounds like this compound. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 parts per million (ppm). enovatia.com This precision allows for the unambiguous determination of a compound's elemental formula. By comparing the experimentally measured exact mass with the theoretical exact mass calculated from the isotopic masses of the constituent elements, the molecular formula can be confirmed. sisweb.com This is a critical step in structure verification, distinguishing the target compound from other isomers or compounds with the same nominal mass.

For this compound (C₂₈H₄₄O₄), HRMS would be used to confirm this exact elemental composition.

Table 3: HRMS Data for Formula Confirmation of this compound

| Parameter | Value |

| Molecular Formula | C₂₈H₄₄O₄ |

| Nominal Mass | 444 |

| Monoisotopic Mass (Calculated) | 444.32396 u |

| Expected Ion (Positive Mode) | [M+H]⁺, [M+Na]⁺ |

| Theoretical m/z for [M+H]⁺ | 445.33124 |

| Required Mass Accuracy | < 5 ppm |

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected and fragmented to produce a spectrum of smaller product ions. The resulting fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the identity of the compound. acs.orgmdpi.com

For this compound, MS/MS analysis would reveal characteristic losses corresponding to its functional groups. The two acetoxy groups would likely be lost as neutral acetic acid (CH₃COOH, 60.021 u) molecules. Fragmentation of the steroid side chain would also produce diagnostic ions. By analyzing these fragmentation pathways, one can piece together the structural connectivity of the molecule, confirming the positions of the acetate (B1210297) groups and the structure of the nor-cholene core. nih.gov

Table 4: Plausible MS/MS Fragmentation Pathways for [M+H]⁺ Ion of this compound

| Precursor Ion (m/z) | Proposed Neutral Loss | Product Ion (m/z) | Structural Interpretation |

| 445.33 | CH₃COOH (60.021) | 385.31 | Loss of one acetoxy group as acetic acid. |

| 445.33 | 2 x CH₃COOH (120.042) | 325.29 | Loss of both acetoxy groups as acetic acid. |

| 385.31 | CH₃COOH (60.021) | 325.29 | Sequential loss of the second acetoxy group. |

| 325.29 | Side Chain Cleavage | Varies | Fragmentation of the C17 side chain. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Research

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for determining the three-dimensional structure of organic molecules in solution. For a steroidal framework like that of this compound, NMR is indispensable for defining its stereochemistry and understanding its conformational dynamics. nih.govnih.gov

The initial step in the analysis of this compound involves the acquisition of one-dimensional (1D) NMR spectra, namely ¹H and ¹³C NMR. While ¹H NMR provides information on the proton environment and their scalar couplings, ¹³C NMR reveals the number of distinct carbon atoms. nih.govbenthamdirect.com However, due to the complex and often overlapping signals in the spectra of steroids, 1D NMR alone is typically insufficient for a complete and unambiguous assignment. researchgate.net

To overcome these challenges, a suite of two-dimensional (2D) NMR experiments is employed. These techniques separate signals across two frequency dimensions, revealing correlations between nuclei and enabling the piecing together of the molecular structure. youtube.com For this compound, the following 2D NMR experiments would be fundamental:

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, allowing for the tracing of proton networks within the fused ring system and the side chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C), providing a definitive link between the proton and carbon skeletons of the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). It is particularly crucial for identifying quaternary carbons and for connecting different spin systems, such as linking the side chain to the steroidal core.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, irrespective of their bonding connectivity. NOESY is vital for determining the stereochemistry of the molecule, for instance, by showing correlations between axial and equatorial protons on the cyclohexane (B81311) rings or between the methyl groups and other protons on the steroidal backbone. benthamdirect.com

The structural elucidation of new cholestane-type steroids, such as hyperinoate A and B, serves as a practical example of how these techniques are applied. Their structures were determined using a combination of 1D and 2D NMR experiments (COSY, HMBC, NOESY) and mass spectrometry. benthamdirect.com

Table 1: Representative ¹³C NMR Chemical Shift Assignments for a Steroidal Core

This table illustrates typical chemical shift ranges for carbons in a steroidal framework, which would be analogous for this compound. Actual values would require experimental determination.

| Carbon Atom | Typical Chemical Shift (ppm) |

| C-3 | ~70-75 (with acetate group) |

| C-5 | ~140 (alkene) |

| C-6 | ~121 (alkene) |

| C-10 | ~36 |

| C-13 | ~42 |

| C-18 | ~12 |

| C-19 | ~19 |

| Acetate C=O | ~170 |

| Acetate CH₃ | ~21 |

Data is illustrative and based on general steroid chemical shifts.

The steroidal framework, while generally rigid, possesses a degree of conformational flexibility, particularly in the A and B rings and the side chain. Dynamic NMR (DNMR) techniques are used to study these conformational changes that occur on the NMR timescale. youtube.com By analyzing spectra at variable temperatures, it is possible to observe changes in line shapes, which can provide information on the energy barriers of conformational exchange processes, such as ring inversions or hindered rotation around single bonds. researchgate.netyoutube.com

For this compound, DNMR could be employed to study the flexibility of the diacetoxy-nor-cholene side chain and its preferred orientations relative to the rigid steroidal core. Solid-state NMR studies on other steroids, like dehydroepiandrosterone (B1670201) (DHEA), have shown that these molecules can adopt different conformations in various chemical environments, highlighting the importance of conformational analysis. nih.govresearchgate.net The study of low-energy conformers through a combination of conformational search methods and 2D NOESY NMR has been successfully applied to other steroidal esters to understand their structure-activity relationships. nih.gov

Spectroscopic Techniques for Quantitative Analysis in Complex Research Samples (e.g., UV-Vis, IR, CD)

Beyond structural elucidation, other spectroscopic techniques are vital for the quantitative analysis of this compound in complex mixtures.

UV-Vis Spectroscopy: Ultraviolet-Visible spectroscopy is a rapid and straightforward method for the quantification of compounds containing chromophores (light-absorbing groups). The isolated double bond at the C-5 position in this compound would result in a weak UV absorption. However, if conjugated systems are present, this technique becomes significantly more sensitive and useful. For quantitative purposes, a calibration curve is typically constructed by measuring the absorbance of a series of standard solutions of known concentrations. High-performance liquid chromatography (HPLC) with a UV-Vis detector is a powerful combination for separating and quantifying steroids in complex samples. nih.govnih.govoup.comresearchgate.net

IR Spectroscopy: Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. researchgate.net For this compound, characteristic IR absorption bands would be expected for the C=O stretch of the acetate groups (around 1735 cm⁻¹), the C-O stretch of the esters (around 1240 cm⁻¹), and the C=C stretch of the alkene (around 1650 cm⁻¹). nih.govmdpi.com Quantitative IR analysis is also possible by measuring the intensity of a characteristic absorption band and comparing it to a calibration curve. nih.gov

Table 2: Characteristic IR Absorption Frequencies for this compound Functional Groups

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

| Ester Carbonyl (Acetate) | C=O Stretch | ~1735 |

| Ester C-O | C-O Stretch | ~1240 |

| Alkene | C=C Stretch | ~1650 |

| C-H (sp² hybridized) | C-H Stretch | >3000 |

| C-H (sp³ hybridized) | C-H Stretch | <3000 |

Data is illustrative and based on general functional group frequencies. nih.govmdpi.com

Circular Dichroism (CD) Spectroscopy: Circular dichroism is an absorption spectroscopy technique that uses circularly polarized light to investigate chiral molecules. libretexts.orgwikipedia.orgyoutube.com Since steroids possess multiple chiral centers, they are optically active. CD spectroscopy is particularly sensitive to the molecule's three-dimensional structure, including its conformation. Vibrational Circular Dichroism (VCD), which uses infrared light, can provide detailed conformational information about steroids in solution. mdpi.comnih.gov The CD spectrum provides a unique fingerprint for a specific stereoisomer and can be used for both qualitative and quantitative analysis in the presence of other chiral molecules. mdpi.com

Future Research Directions and Unexplored Avenues

Exploration of Novel Synthetic Pathways and Catalytic Methods for Sustainable Production

The future of 3,23-Diacetoxy-24-nor-5-cholene research is intrinsically linked to the development of efficient and environmentally conscious synthetic strategies. Current synthetic routes may be multi-step and low-yielding, hindering broader investigation. Future research should prioritize the exploration of novel synthetic pathways that are not only more efficient but also adhere to the principles of green chemistry.

The investigation of innovative catalytic methods is a cornerstone of this endeavor. The use of biocatalysts, such as engineered enzymes, could offer high selectivity and operate under mild reaction conditions, thereby reducing energy consumption and waste generation. Furthermore, exploring transition-metal catalysis could unveil new bond-forming strategies, potentially shortening the synthetic sequence to this compound and its analogs. The ultimate goal is to establish a robust and scalable synthesis that facilitates its availability for comprehensive biological evaluation.

Identification of Unexplored Biological Targets and Signaling Pathways in Non-Human Systems

The biological activities of this compound remain largely uncharted territory. Its steroidal backbone suggests potential interactions with a variety of biological targets, including nuclear receptors, ion channels, and enzymes involved in steroid metabolism. ontosight.ai Initial computational and in vitro screening approaches could be employed to predict and validate these interactions in various non-human biological systems, such as cell lines derived from different species or model organisms like zebrafish and Caenorhabditis elegans.

Unraveling the signaling pathways modulated by this compound is a critical next step. Does it influence pathways downstream of known steroid hormone receptors? Or does it engage novel signaling cascades yet to be associated with steroidal molecules? Answering these questions in non-human systems will provide a foundational understanding of its mechanism of action and could reveal unexpected therapeutic possibilities.

Application in Advanced In Vitro and Ex Vivo Research Models for Deeper Mechanistic Insights

To gain a more profound understanding of the biological effects of this compound, it is essential to move beyond simple cell-based assays and utilize more complex and physiologically relevant research models. Advanced in vitro models, such as three-dimensional (3D) organoids and spheroids, can more accurately mimic the cellular architecture and microenvironment of native tissues. The use of these models will allow for a more nuanced investigation of the compound's effects on cell-cell interactions, tissue morphology, and function.

Ex vivo models, utilizing tissues or organs cultured outside the body, offer another layer of complexity. For instance, studying the effects of this compound on isolated, perfused organs could provide invaluable data on its tissue-specific effects and metabolism. These advanced models will be instrumental in bridging the gap between basic cellular responses and potential physiological outcomes.

Development of High-Throughput Screening Assays for Chemical Biology Studies

To accelerate the discovery of the biological functions of this compound and to identify other small molecules with similar activities, the development of robust high-throughput screening (HTS) assays is crucial. These assays should be designed to be sensitive, specific, and scalable, allowing for the rapid screening of large compound libraries.

The nature of the HTS assay will depend on the biological question being addressed. For instance, cell-based reporter assays could be developed to monitor the activation or inhibition of specific signaling pathways. Alternatively, biochemical assays could be designed to measure the compound's direct interaction with a purified protein target. The data generated from these HTS campaigns will be invaluable for establishing structure-activity relationships and for identifying chemical probes to further dissect the biological roles of this compound.

Integration with "Omics" Technologies (e.g., Metabolomics, Proteomics) for Systems-Level Understanding

A systems-level understanding of the cellular and organismal responses to this compound can be achieved through the integration of "omics" technologies. Metabolomics, the large-scale study of small molecules, can reveal how the compound alters cellular metabolism. Proteomics, the study of the entire protein complement, can identify changes in protein expression and post-translational modifications that occur in response to treatment.

Q & A

Q. How can researchers confirm the structural identity of 3,23-Diacetoxy-24-nor-5-cholene experimentally?

To verify the compound’s structure, use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) . For NMR, focus on characteristic peaks for the diacetate groups (δ ~2.0–2.1 ppm for acetate protons) and the steroidal backbone (δ ~5.3 ppm for the Δ⁵ double bond). HRMS should confirm the molecular ion ([M+H]⁺) with an exact mass matching the theoretical value (e.g., C₂₈H₄₀O₆ requires ~496.28 g/mol). Cross-reference with X-ray crystallography if crystalline derivatives are available .

Q. What synthetic routes are recommended for preparing this compound?

A typical approach involves:

Selective acetylation of the 3- and 23-hydroxyl groups on a norcholene backbone using acetic anhydride under basic conditions.

Chromatographic purification (e.g., silica gel column chromatography) to isolate intermediates.

Stereochemical control during the Δ⁵ bond formation, monitored by TLC or HPLC.

Key challenges include avoiding over-acetylation and ensuring regioselectivity. Reagent-grade anhydrides and catalysts (e.g., pyridine) are critical for reproducibility .

Q. What analytical methods are suitable for purity assessment?

Use HPLC with UV detection (λ = 210–240 nm for conjugated systems) and gas chromatography-mass spectrometry (GC-MS) for volatile derivatives. Establish a calibration curve with a certified reference standard. Purity thresholds ≥98% are recommended for biological assays. Report impurities as relative peak areas (%) and validate methods per ICH guidelines .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound in different studies be resolved?

Contradictions often arise from variations in:

- Assay conditions (e.g., cell line specificity, solvent effects).

- Compound stability (hydrolysis of acetate groups in aqueous media).

To resolve discrepancies:

Replicate experiments under standardized protocols.

Perform stability studies (e.g., LC-MS to detect hydrolysis products).

Validate bioactivity using orthogonal assays (e.g., enzyme inhibition vs. cell viability).

Cross-reference findings with structural analogs (e.g., 24-Norursodeoxycholic acid derivatives) to identify structure-activity relationships .

Q. What experimental designs are optimal for studying the metabolic pathways of this compound?

Employ isotopic labeling (e.g., ¹⁴C or ³H at the 23-position) combined with LC-MS/MS to track metabolites in vitro (e.g., liver microsomes) and in vivo (rodent models). Key steps:

Sample preparation : Extract metabolites from plasma/urine using solid-phase extraction.

Metabolite identification : Compare fragmentation patterns with spectral libraries.

Kinetic analysis : Calculate clearance rates and half-lives using non-compartmental modeling .

Q. How can computational methods enhance understanding of its mechanism of action?

Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities for steroid receptors (e.g., nuclear receptors). Validate results with molecular dynamics simulations (GROMACS) to assess ligand-receptor stability. Use QSAR models to correlate structural features (e.g., acetyl group electronegativity) with observed bioactivity. Cross-validate predictions with experimental IC₅₀ values .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.